molecular formula C10H7BrClNO2 B6262929 rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans CAS No. 1807938-88-0

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans

Cat. No.: B6262929
CAS No.: 1807938-88-0
M. Wt: 288.5
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Description

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with a bromophenyl group and a chlorine atom, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.

    Introduction of Substituents: The bromophenyl and chlorine substituents are introduced via electrophilic aromatic substitution reactions. Common reagents include bromine and chlorine sources under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter substituents, such as converting the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and chlorine substituents play a crucial role in binding affinity and specificity, influencing the compound’s biological activity. The pyrrolidine ring structure provides a rigid framework that enhances selectivity towards specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-3-(4-fluorophenyl)-4-chloropyrrolidine-2,5-dione, trans
  • rac-(3R,4S)-3-(4-methylphenyl)-4-chloropyrrolidine-2,5-dione, trans
  • rac-(3R,4S)-3-(4-iodophenyl)-4-chloropyrrolidine-2,5-dione, trans

Uniqueness

rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity, setting it apart from its analogs with different substituents.

Properties

CAS No.

1807938-88-0

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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